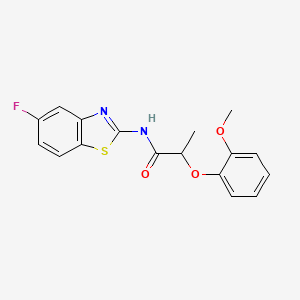![molecular formula C11H10F2N2O2 B12132005 3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B12132005.png)
3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione is an organic compound with the molecular formula C11H10F2N2O2 It is characterized by the presence of a hydrazone group attached to a pentane-2,4-dione backbone, with two fluorine atoms substituted on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione typically involves the reaction of 2,4-difluorophenylhydrazine with pentane-2,4-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituent introduced, such as methoxy or tert-butyl groups.
Scientific Research Applications
3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylhydrazono)-2,4-pentanedione: Similar structure but lacks fluorine atoms.
3-(2,4-Dichlorophenylhydrazono)-2,4-pentanedione: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione imparts unique properties such as increased stability, lipophilicity, and potential biological activity compared to its non-fluorinated or chlorinated analogs.
Properties
Molecular Formula |
C11H10F2N2O2 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(Z)-3-[(2,4-difluorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H10F2N2O2/c1-6(16)11(7(2)17)15-14-10-4-3-8(12)5-9(10)13/h3-5,16H,1-2H3/b11-6-,15-14? |
InChI Key |
XIENBBFBILRMEB-FUYMQINWSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=C(C=C(C=C1)F)F)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydr opyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B12131925.png)

![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131943.png)
![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12131945.png)
![4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12131949.png)
![N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131950.png)
![2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12131954.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12131956.png)
![1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea](/img/structure/B12131961.png)
![6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12131970.png)

![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12131973.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)a cetamide](/img/structure/B12131976.png)
